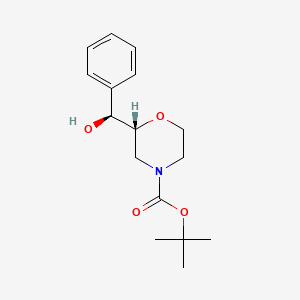
8-Br-pet-cgmp sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-β-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt, commonly referred to as 8-Br-PET-cGMP sodium salt, is a potent, selective competitive inhibitor of cyclic GMP-dependent protein kinases (cGKs). This compound is an analogue of the natural signal molecule cyclic GMP, modified to enhance its lipophilicity and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Br-PET-cGMP sodium salt involves the modification of cyclic GMP. The amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .
Industrial Production Methods
Industrial production methods for this compound typically involve crystallization or lyophilization to obtain the sodium salt form. The compound is sensitive to humidity, and equal concentrations can appear very different in volume due to the sensitivity of the lyophilized form .
Chemical Reactions Analysis
Types of Reactions
8-Br-PET-cGMP sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.
Substitution: The bromine substitution at position 8 and the sulfur modification in the cyclic phosphate moiety are key reactions in its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include bromine for the substitution reaction and sulfur for the modification of the cyclic phosphate moiety. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from these reactions is this compound, with high lipophilicity and membrane permeability compared to cyclic GMP .
Scientific Research Applications
8-Br-PET-cGMP sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
8-Br-PET-cGMP sodium salt exerts its effects by inhibiting cGMP-dependent protein kinases (cGKs). It blocks the activation of cGKI and cGKII by cGMP, acting as a competitive and reversible inhibitor. The compound is resistant to hydrolysis by phosphodiesterases, ensuring its stability and effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sp-8-Br-PET-cGMPS: A potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel.
Rp-8-Br-cGMPS: Another cGMP analogue that blocks cGMP-dependent protein kinase without activating it.
Uniqueness
8-Br-PET-cGMP sodium salt is unique due to its high lipophilicity and membrane permeability, making it a more effective inhibitor of cGMP-dependent protein kinases compared to other similar compounds .
Properties
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFYLRNLQRROD-XNIJJKJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN5O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)




